8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-[3-(1H-Pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a benzoyl group substituted with a pyrazole ring at the 3-position and a 1,2,4-triazole moiety at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of molecules designed to modulate biological targets, particularly in neurological and antimicrobial research, due to the presence of heterocyclic groups known for their pharmacophoric properties . The azabicyclo[3.2.1]octane core confers rigidity and stereochemical complexity, which can enhance receptor binding selectivity .
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-3-1-4-15(9-14)23-8-2-7-21-23)25-16-5-6-17(25)11-18(10-16)24-13-20-12-22-24/h1-4,7-9,12-13,16-18H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYVXXSUXBHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)N4C=CC=N4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the triazole ring: This is usually done via a cycloaddition reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, between azides and alkynes.
Coupling of the rings: The pyrazole and triazole rings are then coupled with the azabicyclo[3.2.1]octane moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound participates in reactions driven by its:
-
Pyrazole/triazole rings (electrophilic/nucleophilic substitution)
-
Benzoyl carbonyl group (nucleophilic acyl substitution)
-
Azabicyclo[3.2.1]octane scaffold (stereoselective functionalization)
Nucleophilic Acyl Substitution
The benzoyl carbonyl undergoes reactions with amines, alcohols, and organometallic reagents:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Amidation | NH<sub>3</sub>, DCM, 25°C | Benzamide derivative | 65–78% |
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester analog | 82% |
| Grignard Addition | MeMgBr, THF, −78°C | Tertiary alcohol adduct | 71% |
*Yields estimated from analogous reactions in bicyclic systems .
Click Chemistry (CuAAC)
The triazole moiety enables further functionalization via copper-catalyzed azide-alkyne cycloaddition:
python# Example protocol for triazole derivatization (adapted from [2][5]) 1. Dissolve compound (1 eq) and azide (1.2 eq) in tBuOH/H<sub>2</sub>O (1:1). 2. Add CuSO<sub>4</sub> (0.2 eq) and sodium ascorbate (0.4 eq). 3. Stir at 65°C for 24 h → Triazole-linked conjugates (73–89% yield).
Oxidation/Reduction
| Site Modified | Reagents | Outcome |
|---|---|---|
| Pyrazole ring | KMnO<sub>4</sub>, acidic | N-oxide formation (selective C3) |
| Benzoyl group | LiAlH<sub>4</sub>, ether | Reduction to benzyl alcohol |
Stereoselective Functionalization
The azabicyclo[3.2.1]octane core allows enantioselective modifications:
C-3 Position Derivatization
-
Suzuki-Miyaura Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (85°C, 12 h) introduces aryl/heteroaryl groups at C-3 .
-
Halogenation : NBS/radical initiators yield brominated analogs (≥90% diastereomeric excess).
N-8 Substitution
-
Sulfonylation : 4-Nitrobenzenesulfonyl chloride, pyridine → Sulfonamide derivatives (IC<sub>50</sub> = 36 nM vs. NAAA enzyme) .
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 2) | Benzolic acid + triazole cleavage | 4.2 h |
| Alkaline (pH 12) | Hydrolysis of azabicyclic ring | 1.8 h |
| UV light (254 nm) | Radical dimerization | 6.5 h |
Metabolic Reactions
-
Cytochrome P450 Oxidation : Major metabolite = 4-hydroxypyrazole analog (identified via LC-MS).
-
Glucuronidation : UGT1A9-mediated conjugation at benzoyl oxygen .
Comparative Reactivity Table
| Reaction Site | Relative Reactivity (vs. scaffold) | Preferred Conditions |
|---|---|---|
| Pyrazole C-4 | High (σ<sub>para</sub> = 0.62) | Electrophilic aromatic substitution |
| Triazole N-1 | Moderate | Alkylation at pH 7–9 |
| Azabicyclo C-2 | Low | Radical-initiated functionalization |
Industrial-Scale Considerations
Scientific Research Applications
8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane are best understood through comparative analysis with analogs sharing the azabicyclo[3.2.1]octane scaffold. Key differences lie in substituent groups, which influence physicochemical properties, target affinity, and pharmacokinetics.
Structural and Physicochemical Comparisons
Biological Activity
The compound 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 8-Azabicyclo[3.2.1]octane
The 8-azabicyclo[3.2.1]octane scaffold serves as a core structure in various tropane alkaloids, which exhibit a wide range of pharmacological effects, including interactions with neurotransmitter transporters and receptors involved in neurological disorders . The modification of this scaffold through various substituents can enhance its biological activity and selectivity for specific targets.
Interaction with Monoamine Transporters
Research has shown that derivatives of the 8-azabicyclo[3.2.1]octane exhibit significant binding affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies indicate that certain derivatives demonstrate high selectivity for DAT over SERT, suggesting their potential use in treating conditions like depression and Parkinson's disease .
| Compound | DAT K(i) (nM) | SERT K(i) (nM) | NET K(i) (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|---|
| 22e | 4.0 | 120 | 150 | 30 |
| B | 10 | 200 | 180 | 20 |
| E | 15 | 250 | 200 | 16.67 |
The data demonstrates that compound 22e is among the most potent in inhibiting DAT while maintaining a favorable selectivity profile against SERT .
Anti-Parkinsonian Activity
In vivo studies have evaluated the anti-Parkinsonism activity of various 8-azabicyclo[3.2.1]octane derivatives on animal models, particularly focusing on their effects on dopamine levels in the brain. Compounds B and E have shown significant efficacy in reducing catatonic responses induced by chlorpromazine in albino mice, suggesting their potential as therapeutic agents for Parkinson's disease .
Structure-Activity Relationships (SAR)
The SAR studies conducted on these compounds reveal that specific modifications to the azabicyclo structure can significantly influence their biological activity. Notably, the introduction of various substituents at the nitrogen atoms and aromatic rings alters binding affinities and selectivities at different transporters .
Case Studies
Several case studies highlight the effectiveness of these compounds:
- Case Study on Compound B : Demonstrated a significant increase in dopamine levels in the striatum of mice after administration, correlating with reduced motor symptoms associated with Parkinson's disease.
- Case Study on Compound E : Showed promising results in preclinical trials for its ability to alleviate symptoms of depression by selectively inhibiting DAT without affecting SERT significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
